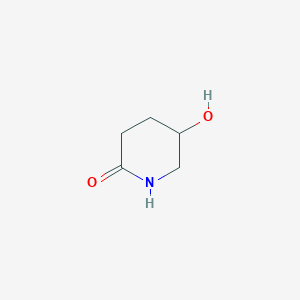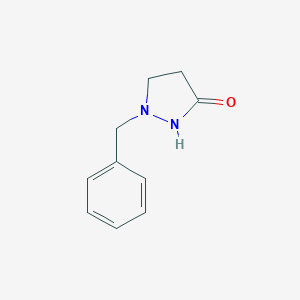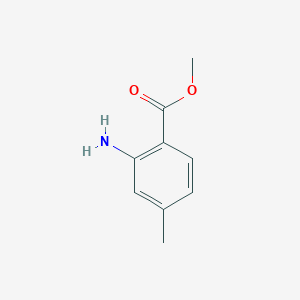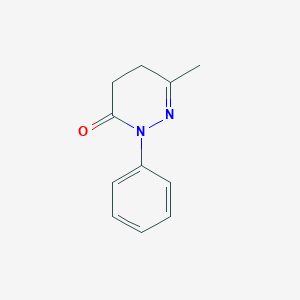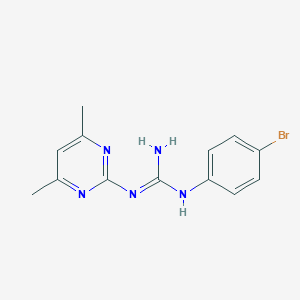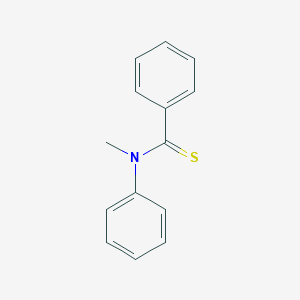
m-Chlorodiethylamino ethoxy-benzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Chlorodiethylamino ethoxy-benzanilide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the phenethylamine family of drugs and is classified as a stimulant, empathogen, and hallucinogen. It is commonly referred to as "ecstasy" or "molly" and is often used recreationally at parties and music festivals.
Mécanisme D'action
M-Chlorodiethylamino ethoxy-benzanilide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is responsible for regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. This compound can also cause dehydration, muscle tension, and jaw clenching.
Avantages Et Limitations Des Expériences En Laboratoire
M-Chlorodiethylamino ethoxy-benzanilide has a number of advantages and limitations for use in laboratory experiments. Its ability to increase serotonin levels makes it useful for studying the role of serotonin in the brain. However, its psychoactive effects can make it difficult to study in a controlled environment. Additionally, the recreational use of this compound has led to a lack of standardization in the drug's purity and dosage, which can make it difficult to replicate results across studies.
Orientations Futures
There are a number of future directions for research on m-Chlorodiethylamino ethoxy-benzanilide. One area of interest is the use of this compound in the treatment of other mental health conditions, such as addiction and eating disorders. Additionally, there is interest in developing new drugs that are similar to this compound but have fewer side effects. Finally, there is a need for more research on the long-term effects of this compound use, both recreationally and therapeutically.
Méthodes De Synthèse
M-Chlorodiethylamino ethoxy-benzanilide is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to form isosafrole. Isosafrole is then reacted with hydroiodic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced using sodium borohydride to form this compound.
Applications De Recherche Scientifique
M-Chlorodiethylamino ethoxy-benzanilide has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that this compound can be used to treat post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD and improving overall mental health.
Propriétés
| 17822-73-0 | |
Formule moléculaire |
C19H23ClN2O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)12-13-24-18-11-6-5-10-17(18)19(23)21-16-9-7-8-15(20)14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |
Clé InChI |
YQXNAUNZNMZNKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Synonymes |
N-(3-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









